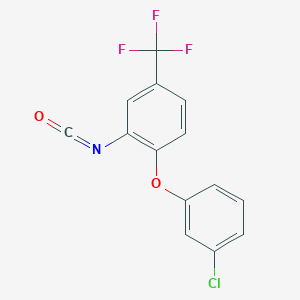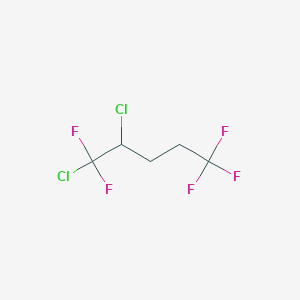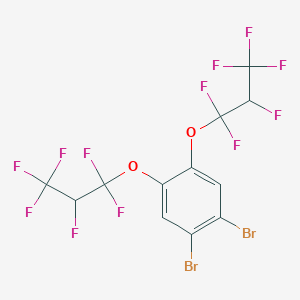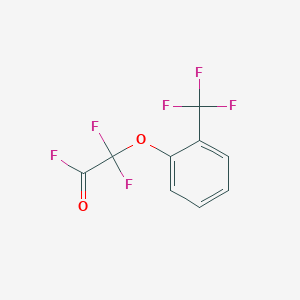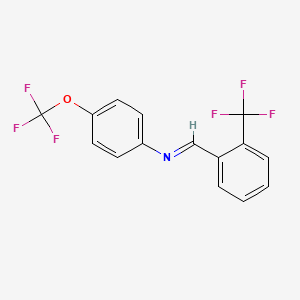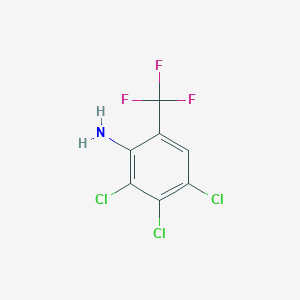
3,5-Dichloro-4-fluoro-2-methylaniline, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-fluoro-2-methylaniline, or DCFM, is an organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that has been used in lab experiments for decades.
Aplicaciones Científicas De Investigación
DCFM is a versatile compound that has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, as a catalyst in organic reactions, and as a reactant in the synthesis of polymers. It has also been used in the production of pharmaceuticals, in the synthesis of dyes, and in the synthesis of dyes for use in textiles.
Mecanismo De Acción
DCFM is an organic compound that acts as a catalyst in organic reactions. It is a strong Lewis acid and can act as a nucleophile in nucleophilic substitution reactions. It can also act as a Lewis base in electrophilic substitution reactions. In addition, it can act as a proton acceptor in acid-base reactions.
Biochemical and Physiological Effects
DCFM has been used in a variety of biochemical and physiological studies. It has been used to study the effects of pH on enzyme activity, to study the effects of temperature on enzyme activity, and to study the effects of inhibitors on enzyme activity. It has also been used to study the effects of hormones on cell growth and differentiation, and to study the effects of drugs on cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCFM is a versatile compound with numerous advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. It is also a stable compound, and it is easy to synthesize in the laboratory. However, it is important to note that DCFM is a toxic compound, and it should be handled with caution in the laboratory.
Direcciones Futuras
The potential applications of DCFM are vast, and there are a number of future directions that could be explored. For example, it could be used in the synthesis of new pharmaceuticals, in the production of new dyes, in the synthesis of new polymers, and in the synthesis of new catalysts. It could also be used to study the effects of inhibitors on enzyme activity, to study the effects of hormones on cell growth and differentiation, and to study the effects of drugs on cellular metabolism. Additionally, it could be used to study the effects of pH on enzyme activity, to study the effects of temperature on enzyme activity, and to study the effects of inhibitors on enzyme activity.
Métodos De Síntesis
DCFM is a synthetic compound that is produced through a multi-step synthesis process. The first step involves the reaction of aniline with 2,4-dichloro-5-fluorobenzoyl chloride in an aqueous medium. This reaction produces 2,4-dichloro-5-fluoro-3-methylaniline, which is then reacted with potassium hydroxide in an aqueous medium to produce DCFM.
Propiedades
IUPAC Name |
3,5-dichloro-4-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c1-3-5(11)2-4(8)7(10)6(3)9/h2H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWWJWWJZGVFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1N)Cl)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-4-fluoro-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S)-2-[(9-Fluorenylmethyloxycarbonyl)amino]-1,3-dihydroxy-1-(4-nitrophenyl)propan](/img/structure/B6313516.png)
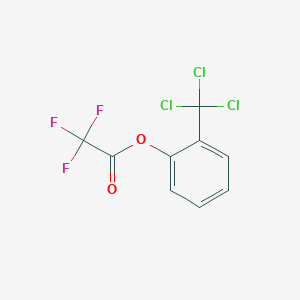

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)


